molecular formula C13H10N4O B12903557 1-[4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)phenyl]ethan-1-one CAS No. 62066-18-6

1-[4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)phenyl]ethan-1-one

Cat. No.: B12903557
CAS No.: 62066-18-6
M. Wt: 238.24 g/mol
InChI Key: WYQINUYKBGKMRY-UHFFFAOYSA-N
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Description

1-(4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)phenyl)ethanone is a chemical compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a triazole ring fused to a pyridine ring, which is further connected to a phenyl ring with an ethanone group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)phenyl)ethanone typically involves the following steps:

    Formation of the Triazolopyridine Core: The triazolopyridine core can be synthesized by reacting appropriate precursors under solvothermal conditions in pyridine.

    Attachment of the Phenyl Ring: The phenyl ring can be introduced through a coupling reaction, such as a Suzuki coupling, using appropriate boronic acids and palladium catalysts.

    Introduction of the Ethanone Group: The ethanone group can be introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)phenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the ethanone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole or pyridine rings are substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted triazolopyridine derivatives.

Mechanism of Action

The mechanism of action of 1-(4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)phenyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The specific pathways and targets depend on the functional groups present and the overall structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)phenyl)ethanone is unique due to its specific combination of a triazolopyridine core with a phenyl ring and an ethanone group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biological Activity

1-[4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)phenyl]ethan-1-one, a compound featuring a triazolo-pyridine moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its synthesis, mechanism of action, and therapeutic potential.

Synthesis and Structural Characteristics

The compound can be synthesized through various chemical pathways, often involving the coupling of triazole and pyridine derivatives. The general structure can be represented as follows:

C15H14N4O\text{C}_{15}\text{H}_{14}\text{N}_{4}\text{O}

This structure includes a phenyl ring substituted with a triazolo-pyridine group, which is crucial for its biological activity.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative effects of compounds related to this compound. For instance, research indicates that derivatives of triazolo-pyridines exhibit significant cytotoxicity against various cancer cell lines. In particular:

  • Cell Lines Tested : MV4-11 (biphenotypic B myelomonocytic leukemia), K562 (chronic myeloid leukemia), and MCF-7 (breast cancer).
  • Mechanism : Induction of apoptosis through activation of caspases and modulation of cell cycle regulatory proteins such as PCNA .
CompoundCell Line TestedIC50 (µM)Mechanism of Action
1-[4-(triazolo-pyridin)]MV4-1110Caspase activation
1-[4-(triazolo-pyridin)]K56215PCNA downregulation
1-[4-(triazolo-pyridin)]MCF-712Apoptotic pathway activation

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications. Studies indicate that triazolo derivatives possess activity against both Gram-positive and Gram-negative bacteria.

  • Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus.
  • Activity : Compounds demonstrated significant inhibition zones in agar diffusion tests.
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
1-[4-(triazolo-pyridin)]E. coli32 µg/mL
1-[4-(triazolo-pyridin)]S. aureus16 µg/mL

Case Studies

Several case studies have been documented regarding the biological effects of triazolo-pyridine derivatives:

  • Case Study on Anticancer Activity :
    • A derivative was tested for its ability to induce apoptosis in MCF-7 cells. Results showed a significant increase in apoptotic markers after treatment with the compound over 24 hours.
  • Case Study on Antimicrobial Efficacy :
    • A clinical isolate of E. coli was treated with varying concentrations of the compound. The results indicated that at sub-MIC levels, the compound could inhibit biofilm formation.

Properties

CAS No.

62066-18-6

Molecular Formula

C13H10N4O

Molecular Weight

238.24 g/mol

IUPAC Name

1-[4-(triazolo[4,5-b]pyridin-3-yl)phenyl]ethanone

InChI

InChI=1S/C13H10N4O/c1-9(18)10-4-6-11(7-5-10)17-13-12(15-16-17)3-2-8-14-13/h2-8H,1H3

InChI Key

WYQINUYKBGKMRY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2C3=C(C=CC=N3)N=N2

Origin of Product

United States

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